Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
Brand Name: Vulcanchem
CAS No.: 1855891-12-1
VCID: VC6398799
InChI: InChI=1S/C11H15F3N2O2/c1-4-8(10(17)18-5-2)16-6-7(3)9(15-16)11(12,13)14/h6,8H,4-5H2,1-3H3
SMILES: CCC(C(=O)OCC)N1C=C(C(=N1)C(F)(F)F)C
Molecular Formula: C11H15F3N2O2
Molecular Weight: 264.248

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

CAS No.: 1855891-12-1

Cat. No.: VC6398799

Molecular Formula: C11H15F3N2O2

Molecular Weight: 264.248

* For research use only. Not for human or veterinary use.

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate - 1855891-12-1

Specification

CAS No. 1855891-12-1
Molecular Formula C11H15F3N2O2
Molecular Weight 264.248
IUPAC Name ethyl 2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate
Standard InChI InChI=1S/C11H15F3N2O2/c1-4-8(10(17)18-5-2)16-6-7(3)9(15-16)11(12,13)14/h6,8H,4-5H2,1-3H3
Standard InChI Key HAJJPQWOULDYEX-UHFFFAOYSA-N
SMILES CCC(C(=O)OCC)N1C=C(C(=N1)C(F)(F)F)C

Introduction

Structural and Molecular Characteristics

Core Structure and Functional Groups

The compound’s IUPAC name, ethyl 2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate, reflects its three key structural components:

  • A pyrazole ring substituted with a trifluoromethyl (-CF₃) group at position 3 and a methyl (-CH₃) group at position 4.

  • A butanoate ester side chain at position 1 of the pyrazole ring.

  • An ethyl ester group (-OCH₂CH₃) linked to the butanoate moiety .

The trifluoromethyl group enhances lipophilicity and metabolic stability, traits often leveraged in drug design . The pyrazole ring’s aromaticity and hydrogen-bonding capabilities further contribute to its potential biological interactions.

Molecular Descriptors and Spectroscopic Data

Key molecular properties include:

PropertyValueSource
Molecular FormulaC₁₁H₁₅F₃N₂O₂
Molecular Weight264.24 g/mol
Boiling Point288.6 ± 40.0°C (Predicted)
Density1.24 ± 0.1 g/cm³ (Predicted)
Canonical SMILESCCC(C(=O)OCC)N1C=C(C(=N1)C(F)(F)F)C
InChI KeyHAJJPQWOULDYEX-UHFFFAOYSA-N

The SMILES string and InChI Key provide unambiguous representations of its connectivity and stereochemical features, essential for database searches and computational modeling .

Physicochemical Properties

Thermal Stability and Phase Behavior

The predicted boiling point of 288.6°C suggests moderate thermal stability, likely due to the strong dipole-dipole interactions from the polar trifluoromethyl group and ester functionality . The density of 1.24 g/cm³ aligns with trends observed in fluorinated organic compounds, which often exhibit higher densities than their non-fluorinated analogs .

Synthetic Routes and Characterization

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard tools for verifying structure. The ¹⁹F NMR spectrum would show a characteristic triplet for the -CF₃ group near -60 ppm, while ¹H NMR would resolve signals for the ethyl ester (δ 1.2–1.4 ppm) and pyrazole protons (δ 6.5–7.5 ppm) . High-resolution MS would confirm the molecular ion at m/z 264.24 .

Comparative Analysis with Related Compounds

Substituent Position Effects

Comparing ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (Compound A) to analogs reveals:

CompoundSubstituent PositionKey Difference
Ethyl 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoateMethyl at C5Altered steric hindrance may affect target binding .
Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoateButanoate at C4Longer side chain could influence solubility .

Functional Group Modifications

Replacing the ethyl ester with a methyl group reduces molecular weight but may compromise metabolic stability. Conversely, introducing hydrophilic groups (e.g., hydroxyl) could enhance aqueous solubility for drug delivery applications .

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